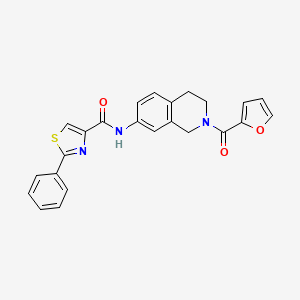

N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisochinolin-7-yl)-2-phenylthiazol-4-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C24H19N3O3S and its molecular weight is 429.49. The purity is usually 95%.

BenchChem offers high-quality N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylthiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylthiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Synthese: N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisochinolin-7-yl)-2-phenylthiazol-4-carboxamid (bezeichnet als Verbindung 3) wird durch Reaktion von Furan-2-carbonylchlorid (1) mit 4-Bromanilin (2) in Gegenwart von Et₃N synthetisiert, wobei ausgezeichnete Ausbeuten von 94% erzielt werden .

- Antibakterielle Wirkungen: Verbindung 3 zeigt eine potente antibakterielle Aktivität gegen klinisch isolierte arzneimittelresistente Bakterien, darunter A. baumannii, K. pneumoniae, E. cloacae und S. aureus. Insbesondere ist sie besonders wirksam gegen NDM-positive A. baumannii-Stämme im Vergleich zu bestehenden kommerziellen Medikamenten .

- Validierung: Docking-Studien und molekulare Dynamiksimulationen validieren die Wirksamkeit weiter, indem sie Wechselwirkungen am aktiven Zentrum und die molekulare Stabilität aufdecken .

- Aus Biomasse gewonnene FPCs: Furan-Plattformchemikalien (FPCs) sind essenziell für eine nachhaltige Chemie. Während Furfural und 5-Hydroxymethylfurfural direkt aus Biomasse verfügbar sind, stellt Verbindung 3 eine wertvolle Ergänzung zu dieser Klasse von Chemikalien dar .

- Potenzielle Anwendungen: FPCs finden Anwendungen über Treibstoffe und Kunststoffe hinaus, beispielsweise in Pharmazeutika, Feinchemikalien und Materialien. Die einzigartige Struktur von Verbindung 3 kann zu diesen vielfältigen Anwendungen beitragen .

Antibakterielle Aktivitäten

Furan-Plattformchemikalien

Zusammenfassend lässt sich sagen, dass this compound vielversprechend in der antibakteriellen Forschung ist und zum wachsenden Feld der furanbasierten Plattformchemikalien beiträgt. Seine vielseitigen Anwendungen rechtfertigen weitere Untersuchungen und Entwicklungen . Wenn Sie weitere Einzelheiten benötigen oder zusätzliche Fragen haben, zögern Sie bitte nicht, diese zu stellen! 😊

Wirkmechanismus

Target of Action

Furan derivatives have been known to act on various targets or receptors in the body like they act as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .

Mode of Action

Furan derivatives have been reported to interact with their targets in various ways, leading to changes in cellular function . For instance, some furan derivatives can inhibit the activity of enzymes like monoamine oxidase (MAO), thereby affecting neurotransmitter levels in the brain .

Biochemical Pathways

Furan derivatives have been reported to affect a variety of biochemical pathways depending on their specific targets . For example, furan derivatives that act as MAO inhibitors would affect the metabolic pathways of monoamine neurotransmitters .

Pharmacokinetics

Furan derivatives have been reported to improve pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives have been reported to have broad therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .

Eigenschaften

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O3S/c28-22(20-15-31-23(26-20)17-5-2-1-3-6-17)25-19-9-8-16-10-11-27(14-18(16)13-19)24(29)21-7-4-12-30-21/h1-9,12-13,15H,10-11,14H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXAJIDVRZWACC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4)C(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.